molecular formula C10H23NO3Si B2428249 (S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid CAS No. 474023-97-7

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid

Cat. No.: B2428249
CAS No.: 474023-97-7
M. Wt: 233.383
InChI Key: BKFGDICOIJEWPX-QMMMGPOBSA-N
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Description

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of an amino acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid typically involves the protection of the hydroxyl group of an amino acid using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are mild, typically at room temperature, and the reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out to remove the TBDMS protecting group, yielding the free hydroxyl compound.

    Substitution: The TBDMS group can be substituted by other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to cleave the TBDMS group.

    Substitution: Various nucleophiles can be used to substitute the TBDMS group, depending on the desired product.

Major Products

The major products formed from these reactions include the free amino acid after deprotection, oxidized derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The TBDMS group provides stability and protection during multi-step synthesis.

    Biology: Utilized in the study of enzyme mechanisms and protein interactions. The compound can be incorporated into peptides and proteins to study their structure and function.

    Medicine: Investigated for its potential use in drug development. The compound’s stability and reactivity make it a valuable tool in medicinal chemistry.

    Industry: Employed in the production of pharmaceuticals and fine chemicals. .

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid involves the interaction of the TBDMS group with various molecular targets. The TBDMS group provides steric protection, preventing unwanted side reactions and enhancing the stability of the compound. The amino acid moiety can interact with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-hydroxybutanoic acid: The unprotected form of the compound, lacking the TBDMS group.

    (S)-2-Amino-4-((trimethylsilyl)oxy)butanoic acid: A similar compound with a trimethylsilyl (TMS) protecting group instead of TBDMS.

    (S)-2-Amino-4-((tert-butyldiphenylsilyl)oxy)butanoic acid: A compound with a tert-butyldiphenylsilyl (TBDPS) protecting group.

Uniqueness

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid is unique due to the steric bulk and stability provided by the TBDMS group. This makes it more resistant to hydrolysis and other side reactions compared to compounds with smaller protecting groups like TMS. The TBDMS group also enhances the compound’s solubility and reactivity in organic solvents, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

(2S)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO3Si/c1-10(2,3)15(4,5)14-7-6-8(11)9(12)13/h8H,6-7,11H2,1-5H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGDICOIJEWPX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Imidazole (20.4 g, 300 mmol) is added to a solution of homoserine (11.9 g, 100 mmol) in DMF (100 mL) and the solution is stirred 15 minutes then cooled to 0° C. tert-Butyldimethylsilyl chloride (13.7 g, 91 mmol) added and the mixture is stirred for ten minutes at 0° C. the for 4 hours at room temperature. The reaction mixture is poured into water (3 L) and the resulting solid is collected by filtration. The isolated product is dried and used without further purification.
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20.4 g
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11.9 g
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100 mL
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13.7 g
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3 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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